1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820686-16-5
VCID: VC2890419
InChI: InChI=1S/C6H9ClN2.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3H2,1H3;1H
SMILES: CC1=CN(N=C1)CCCl.Cl
Molecular Formula: C6H10Cl2N2
Molecular Weight: 181.06 g/mol

1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride

CAS No.: 1820686-16-5

Cat. No.: VC2890419

Molecular Formula: C6H10Cl2N2

Molecular Weight: 181.06 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride - 1820686-16-5

Specification

CAS No. 1820686-16-5
Molecular Formula C6H10Cl2N2
Molecular Weight 181.06 g/mol
IUPAC Name 1-(2-chloroethyl)-4-methylpyrazole;hydrochloride
Standard InChI InChI=1S/C6H9ClN2.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3H2,1H3;1H
Standard InChI Key BOPXRSYRLMHCSI-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CCCl.Cl
Canonical SMILES CC1=CN(N=C1)CCCl.Cl

Introduction

Chemical and Physical Properties

Fundamental Properties

The compound possesses several key physical and chemical properties that define its behavior and potential applications. The table below summarizes these properties:

PropertyValueMethod
Molecular FormulaC₆H₁₀Cl₂N₂Computed by PubChem 2.1
Molecular Weight181.06 g/molComputed by PubChem 2.1
Exact Mass180.0221037 DaComputed by PubChem 2.1
Monoisotopic Mass180.0221037 DaComputed by PubChem 2.1
Topological Polar Surface Area17.8 ŲComputed by Cactvs 3.4.6.11
Heavy Atom Count10Computed by PubChem
Formal Charge0Computed by PubChem
Complexity87.1Computed by Cactvs 3.4.6.11

These fundamental properties provide essential information for researchers considering this compound for synthesis or application purposes .

Structural Features

The structure of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride consists of a pyrazole ring with a methyl substituent at the 4-position and a 2-chloroethyl group at the N1 position, along with a hydrochloride salt form. This arrangement contributes to its specific chemical behavior and potential reactivity patterns .

The compound possesses the following structural characteristics:

  • Hydrogen Bond Donor Count: 1

  • Hydrogen Bond Acceptor Count: 1

  • Rotatable Bond Count: 2

  • Covalently-Bonded Unit Count: 2

Structural Identification Methods

Spectroscopic Identification

While specific spectroscopic data for 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride is limited in the available literature, pyrazole compounds typically exhibit characteristic patterns in various spectroscopic analyses. Based on related compounds, we can infer the following:

Nuclear Magnetic Resonance (NMR) Analysis

For pyrazole derivatives, ¹H NMR typically shows characteristic signals for the pyrazole ring protons between δ 7.0-8.0 ppm. The methyl group at the 4-position would likely appear as a singlet around δ 2.4-2.6 ppm, while the 2-chloroethyl group would show signals for the methylene protons around δ 3.5-4.5 ppm .

Infrared (IR) Spectroscopy

Pyrazole compounds typically show characteristic IR absorption bands for C=N stretching around 1600-1650 cm⁻¹ and C=C stretching around 1400-1500 cm⁻¹. The N-H stretching vibration from the hydrochloride salt form would likely appear around 3100-3300 cm⁻¹ .

Computational Descriptors

Several computational descriptors are available for this compound, facilitating its identification and characterization:

IUPAC Name

1-(2-chloroethyl)-4-methylpyrazole;hydrochloride

InChI

InChI=1S/C6H9ClN2.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3H2,1H3;1H

InChIKey

BOPXRSYRLMHCSI-UHFFFAOYSA-N

SMILES

CC1=CN(N=C1)CCCl.Cl

These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature.

Related Compounds and Structural Relationships

Parent Compound

The parent compound of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride is 1-(2-chloroethyl)-4-methyl-1H-pyrazole (CID 53211389). The hydrochloride form represents the salt version of this parent compound .

Structural Isomers

A notable structural isomer is 4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 1093881-63-0), which features a different arrangement of the same substituents on the pyrazole ring. In this isomer, the methyl group is positioned at N1, while the 2-chloroethyl group is at the 4-position .

This structural difference likely results in distinct chemical properties and potential applications, highlighting the importance of exact structural characterization in pyrazole chemistry.

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